3-(2,2-Dimethylcyclopropyl)propan-1-ol
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Overview
Description
3-(2,2-Dimethylcyclopropyl)propan-1-ol: is an organic compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two methyl groups and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylcyclopropyl)propan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of 2,2-dimethylcyclopropylcarbinol with a suitable alkylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,2-Dimethylcyclopropyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-(2,2-Dimethylcyclopropyl)propan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl ring and hydroxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 2,2-Dimethylcyclopropylmethanol
- Cyclopropylmethanol
- 2,2-Dimethylpropan-1-ol
Comparison: 3-(2,2-Dimethylcyclopropyl)propan-1-ol is unique due to the presence of both a cyclopropyl ring and a propanol chain, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(2,2-dimethylcyclopropyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZQBYAROXVBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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